5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCKBDNIBZPFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342300 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-10-9 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Fundamental Significance of Thiazole Containing Heterocycles in Medicinal Chemistry
The journey of thiazole-containing heterocycles in medicinal chemistry is a rich narrative that underscores their profound impact on human health. nih.gov The thiazole (B1198619) ring, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a structural motif found in a plethora of biologically active compounds. fabad.org.trscribd.com Its discovery and subsequent exploration have paved the way for the development of numerous life-saving drugs.
The historical significance of thiazoles can be traced back to the early 20th century with the identification of thiamine (B1217682) (Vitamin B1), a vital nutrient for human health that features a thiazole ring in its structure. This discovery highlighted the role of thiazoles in essential biological processes. researchgate.net Another landmark in the history of thiazoles was the discovery of penicillin, a revolutionary antibiotic that contains a fused thiazole ring system within its bicyclic structure. The elucidation of penicillin's structure and its subsequent synthesis were pivotal moments in the history of medicine, demonstrating the immense therapeutic potential of thiazole-based compounds. nih.gov
The fundamental significance of the thiazole ring in medicinal chemistry lies in its versatile chemical properties and its ability to interact with a wide range of biological targets. The presence of both a nitrogen and a sulfur atom in the ring imparts unique electronic and steric properties, allowing for diverse molecular interactions. nih.gov This has enabled the development of a wide array of synthetic thiazole-containing drugs with a broad spectrum of pharmacological activities.
Below is a table summarizing key examples of thiazole-containing drugs and their therapeutic applications:
| Drug Name | Therapeutic Class | Significance |
| Sulfathiazole | Antibiotic | One of the early sulfa drugs, historically important in treating bacterial infections. |
| Ritonavir | Antiretroviral | A protease inhibitor crucial in the treatment of HIV/AIDS. researchgate.net |
| Abafungin | Antifungal | Demonstrates the broad-spectrum antimicrobial potential of thiazole derivatives. researchgate.net |
| Tiazofurin | Antineoplastic | An anticancer agent that highlights the role of thiazoles in oncology. researchgate.net |
| Meloxicam | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis. |
Unique Structural Attributes of the 5,6 Dihydro 4h Cyclopenta D Chemicalbook.comechemi.comthiazole System in Chemical Synthesis and Biological Inquiry
The synthesis of the 5,6-Dihydro-4H-cyclopenta[d] chemicalbook.comechemi.comthiazole (B1198619) scaffold can be approached through various synthetic strategies, often involving the construction of the thiazole ring onto a pre-existing cyclopentane (B165970) derivative. One potential synthetic route involves the reaction of a 2-chlorocyclopentanone (B1584037) with a thioamide, such as thioformamide (B92385), in a Hantzsch-type thiazole synthesis. chemsrc.com
The structural attributes of this fused system also influence its reactivity. The electron-rich thiazole ring is susceptible to electrophilic substitution, while the adjacent cyclopentane ring can undergo reactions typical of saturated carbocycles. The interplay between these two ring systems can lead to unique chemical transformations and the generation of diverse libraries of derivatives for biological screening.
From the perspective of biological inquiry, the cyclopentane fusion can modulate the physicochemical properties of the parent thiazole, such as its lipophilicity and metabolic stability. These properties are critical for determining the pharmacokinetic profile of a potential drug candidate. While specific biological activity data for 5,6-Dihydro-4H-cyclopenta[d] chemicalbook.comechemi.comthiazole itself is not extensively documented in publicly available research, the structural analogy to other biologically active fused thiazoles suggests potential for a range of pharmacological activities. For instance, derivatives of 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole have been synthesized and investigated for their potential biological applications. nih.govmdpi.comderpharmachemica.commdpi.com
The following table outlines the key structural and chemical properties of the parent compound:
| Property | Value |
| Molecular Formula | C6H7NS |
| Molecular Weight | 125.19 g/mol |
| CAS Number | 5661-10-9 |
| General Class | Fused Bicyclic Heterocycle |
| Component Rings | Cyclopentane, Thiazole |
Overview of Contemporary Research Directions for Fused Thiazole Scaffolds
Foundational Synthetic Routes to the 5,6-Dihydro-4H-cyclopenta[d]asianpubs.orgijpcbs.comthiazole Core and its Direct Analogs
The construction of the 5,6-Dihydro-4H-cyclopenta[d] asianpubs.orgijpcbs.comthiazole core predominantly relies on cyclization reactions that form the thiazole ring onto a pre-existing cyclopentane (B165970) framework. The Hantzsch thiazole synthesis and its variations are the most common and versatile methods employed for this purpose.
Cyclization Reactions from Precursor Compounds
The most direct and widely recognized method for synthesizing the 5,6-Dihydro-4H-cyclopenta[d] asianpubs.orgijpcbs.comthiazole core is through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In the context of the target molecule, the key precursors are 2-chlorocyclopentanone (B1584037) and thioformamide (B92385).
The reaction mechanism commences with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the carbonyl group in the α-haloketone. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbon bearing the halogen, leading to the formation of a five-membered ring. Subsequent dehydration results in the aromatic thiazole ring fused to the cyclopentane ring. This method is highly efficient and provides a straightforward entry to the basic scaffold.
The general applicability of the Hantzsch synthesis allows for the preparation of a variety of analogs by employing substituted α-haloketones and different thioamides. The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent.
Utilization of Specific Sulfur Sources and Cyclizing Agents
In the synthesis of the 5,6-Dihydro-4H-cyclopenta[d] asianpubs.orgijpcbs.comthiazole core, thioformamide serves as a crucial bifunctional reagent, providing both the sulfur and nitrogen atoms necessary for the formation of the thiazole ring. Thioamides, in general, are the cornerstone for the Hantzsch synthesis, acting as the primary cyclizing agents.
The choice of the thioamide can introduce diversity at the 2-position of the resulting thiazole ring. While thioformamide yields the unsubstituted thiazole, other thioamides can be used to install various substituents directly during the cyclization step.
Alternative sulfur sources and cyclizing agents can be found in related synthetic methodologies for thiazoles, although their application to the specific cyclopentafused system is less documented. These can include reagents like potassium thiocyanate (B1210189) in combination with other nitrogen sources, or the use of Lawesson's reagent to convert amide precursors into the necessary thioamides in situ.
Strategies for Functionalization and Derivatization of the Thiazole Ring
Once the 5,6-Dihydro-4H-cyclopenta[d] asianpubs.orgijpcbs.comthiazole core is assembled, its further functionalization is key to exploring its chemical space and developing derivatives with specific properties. The thiazole ring, being an electron-rich aromatic system, is amenable to various electrophilic substitution reactions.
Introduction of Aldehyde and Amino Functionalities
The introduction of an aldehyde group onto the thiazole ring is a valuable transformation, as the aldehyde can serve as a versatile handle for further modifications. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds, including thiazoles. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the thiazole ring, followed by hydrolysis to yield the corresponding aldehyde. For thiazole derivatives, this substitution typically occurs at the C5 position, which is the most nucleophilic.
The introduction of an amino group can be achieved through several methods. One common approach involves the nitration of the thiazole ring followed by reduction of the nitro group. However, direct amination methods are also available. For instance, treatment of the thiazole with sodamide in liquid ammonia (B1221849) can lead to the formation of the 2-aminothiazole (B372263) derivative.
Substituent Installation at Various Ring Positions
The positions on the thiazole ring exhibit different reactivities towards electrophilic and nucleophilic substitution, allowing for regioselective functionalization.
C2-Position: This position is susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen. It can also be deprotonated with strong bases to form a nucleophilic center that can react with various electrophiles.
C4-Position: While less reactive than the C5-position towards electrophiles, it can be functionalized, often requiring more forcing conditions or specific directing groups.
C5-Position: As the most electron-rich position, it is the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.
The cyclopentane ring fused to the thiazole can also be functionalized, though this typically requires different synthetic strategies, often starting from a pre-functionalized cyclopentanone (B42830) derivative before the thiazole ring formation.
Advanced Synthetic Techniques for Scaffold Diversification
To accelerate the discovery of novel derivatives and to access more complex molecular architectures, advanced synthetic techniques are increasingly being employed. These methods often offer advantages in terms of efficiency, selectivity, and environmental impact.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of fused thiazole systems, including the Hantzsch synthesis and subsequent functionalization steps.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient way to build molecular complexity. While specific MCRs for the 5,6-Dihydro-4H-cyclopenta[d] asianpubs.orgijpcbs.comthiazole scaffold are not extensively reported, the principles of MCRs can be applied to develop novel and rapid entries to diverse derivatives.
The use of novel catalytic systems, including transition metal catalysts and organocatalysts, is also a key area of research. These catalysts can enable new types of bond formations and functionalizations on the thiazole ring and the fused carbocyclic system, leading to previously inaccessible derivatives. For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl, alkyl, and other groups at various positions of the thiazole ring, provided a suitable handle like a halogen is present.
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies for the construction of complex molecules like thiazole derivatives from simple precursors in a single operation. These methods are advantageous due to their atom economy, reduced reaction times, and simplified purification processes. acgpubs.orgijcce.ac.ir The Hantzsch thiazole synthesis and its variations are foundational in this area.
A common approach involves the condensation of an α-haloketone, a thiourea (B124793) or thioamide, and often other components to build the thiazole ring and introduce substituents simultaneously. acgpubs.org For instance, a one-pot, three-component reaction can be employed using 2-chlorocyclopentanone (a precursor to the cyclopentane ring), a thioamide, and another reactant to functionalize the thiazole ring.
Lokman et al. developed a multicomponent domino approach for synthesizing trisubstituted thiazoles by reacting arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation, showcasing a green methodology. nih.gov Similarly, a four-component, one-pot synthesis has been utilized to create complex thiazole derivatives by condensing an α-bromo ketone, thiosemicarbazide, and a carbaldehyde derivative, catalyzed by an acid. ijcce.ac.ir These strategies highlight the versatility of MCRs in generating diverse thiazole scaffolds. ijcce.ac.irnih.gov
Table 1: Examples of Multi-Component Reactions for Thiazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| α-haloketone | Thiosemicarbazide | Carbonyl Compound | Room Temperature | Hydrazino-thiazole derivative | acgpubs.org |
| α-bromo ketone | Thiosemicarbazide | Carbaldehyde | Orthophosphoric Acid | Substituted hydrazino-thiazole | ijcce.ac.ir |
| Arylglyoxals | Cyclic 1,3-dicarbonyls | Thioamides | Microwave/Water | Trisubstituted thiazole | nih.gov |
Environmentally Benign Synthetic Approaches (e.g., Ultrasonic Irradiation)
In recent years, green chemistry principles have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. bepls.com These approaches focus on using non-hazardous solvents, reducing energy consumption, and employing reusable catalysts. bepls.commdpi.com Ultrasonic irradiation has emerged as a particularly effective technique, offering benefits such as significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. tandfonline.comwisdomlib.org
The application of ultrasound accelerates chemical transformations by generating localized high-pressure and high-temperature zones through acoustic cavitation. tandfonline.com This method has been successfully used for the synthesis of various 1,3-thiazoles and related heterocycles, often under solvent-free conditions or in green solvents like water or ethanol. tandfonline.commdpi.com For example, the reaction of thiocarbohydrazones with α-haloketones under ultrasonic conditions affords 1,3-thiazole derivatives efficiently. tandfonline.com
Another environmentally benign approach involves using recyclable catalysts, such as chitosan-based hydrogels, in conjunction with ultrasonic irradiation. mdpi.com This combination provides high yields and allows for the easy recovery and reuse of the catalyst, further enhancing the sustainability of the process. nih.govmdpi.com Microwave-assisted synthesis in aqueous media is another green protocol that provides advantages like shorter reaction times and high yields without harmful by-products. bepls.com
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Reaction | Conventional Method (Time) | Ultrasound Method (Time) | Yield (Ultrasound) | Reference |
|---|---|---|---|---|
| Rhodanine Derivatives Synthesis | 30-150 min | 2 min | Up to 99% | wisdomlib.org |
| Triazole-Thiazolidinone Synthesis | N/A | 30 min | High |
Asymmetric Synthesis Methodologies for Chiral Derivatives
The development of asymmetric methods to synthesize chiral derivatives of cyclic compounds is crucial for applications in medicinal chemistry and materials science. For a molecule like 5,6-Dihydro-4H-cyclopenta[d] tandfonline.comnih.govthiazole, chirality can be introduced by creating stereocenters on the cyclopentane ring. Asymmetric synthesis aims to control the formation of these stereocenters to produce a single enantiomer.
One powerful strategy is organocatalysis. Chiral catalysts, such as dipeptide-based Brønsted bases, have been developed for asymmetric [4+2] annulation reactions of 5H-thiazol-4-ones with electron-deficient alkenes. rsc.org This method allows for the construction of chiral 1,4-sulfur bridged piperidinones with multiple hetero-quaternary stereocenters in high yields and enantioselectivities. rsc.org Such principles can be adapted to functionalize the cyclopentane ring of the target thiazole.
Another approach involves using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net Additionally, chiral phosphoric acids have been used to catalyze the selenofunctionalization of tryptamine (B22526) derivatives, yielding products with high enantioselectivity. nih.gov These methodologies provide a pathway to synthesize optically active derivatives, which is essential for studying their biological activities and chiral recognition properties. nih.govmdpi.com
Synthesis of Novel Fused Heterocyclic Systems Incorporating the Thiazole Unit
The 5,6-Dihydro-4H-cyclopenta[d] tandfonline.comnih.govthiazole core serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. nih.gov Fusing additional rings to this scaffold can significantly alter its chemical and biological properties, leading to novel compounds with potential therapeutic applications. nih.gov
One common strategy involves using a pre-functionalized cyclopentathiazole derivative that can undergo cyclization reactions to form an additional ring. For example, an amino-substituted thiazole can be a key intermediate for building fused quinazolinone systems. mdpi.com The synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones often starts from an appropriately substituted aminobenzothiazole, which is then elaborated to form the fused pyrimidinone ring. mdpi.com
Domino reactions provide an efficient route to fused systems. The reaction of thiourea with 6β-bromoandrostenedione, for instance, leads directly to fused thiazolo-androstenone derivatives through a novel domino mechanism. nih.gov Similarly, reacting epoxy-ketones derived from natural products with thiourea derivatives in acetic acid is an environmentally benign method to produce fused-thiazoles. nih.govrsc.org These methods demonstrate the capacity to construct diverse and complex molecular architectures based on the thiazole unit. researchgate.netrsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5,6-Dihydro-4H-cyclopenta[d] tandfonline.comnih.govthiazole |
| 2-Chlorocyclopentanone |
| Thioformamide |
| Thiazole |
| Thiourea |
| Thioamide |
| 6β-bromoandrostenedione |
| Chitosan |
| 5H-thiazol-4-one |
| Piperidinone |
| Tryptamine |
| Quinazolinone |
| Thiazolo[5,4-f]quinazolin-9(8H)-one |
| Aminobenzothiazole |
Electrophilic and Nucleophilic Reactivity Profiles of the Thiazole Moiety
The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which results in a distinct electronic distribution and a rich reactivity profile. nih.govnih.gov The lone pair of electrons on the sulfur atom contributes to the ring's π-electron system, rendering it aromatic. nih.gov This aromaticity dictates its reactivity towards both electrophiles and nucleophiles.
Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic substitution. The positions on the ring exhibit different levels of reactivity. The C5 position is the most electron-rich and is the preferred site for electrophilic attack. This is due to the electron-donating effect of the adjacent sulfur atom. In contrast, the C2 position is the most electron-deficient due to the influence of the electronegative nitrogen atom, and the C4 position is nearly neutral. Therefore, reactions such as halogenation and sulfonation typically occur at the C5 position, provided it is unsubstituted.
Nucleophilic Reactivity: The electron-deficient nature of the C2 carbon makes its attached proton acidic and susceptible to deprotonation by strong bases, such as organolithium reagents. nih.gov The resulting carbanion at C2 is a potent nucleophile and can react with a variety of electrophiles, including alkyl halides, aldehydes, and ketones, to form C2-substituted derivatives.
Nucleophilic substitution reactions can also occur, particularly at the C2 position if it bears a suitable leaving group, such as a halogen. These reactions generally require either a strong nucleophile or activation of the thiazole ring, for instance, by quaternization of the ring nitrogen. The quaternization increases the acidity of the C2-proton, facilitating nucleophilic attack.
The general reactivity of the thiazole moiety is summarized in the table below.
| Reaction Type | Position of Attack | Reagents/Conditions | Result |
| Protonation | N3 | Acid | Thiazolium salt formation |
| Deprotonation | C2 | Strong bases (e.g., organolithium compounds) | C2-lithiated intermediate |
| N-alkylation | N3 | Alkyl halides | Thiazolium cation formation |
| Electrophilic Substitution | C5 | Electrophiles (e.g., halogens) | C5-substituted thiazole |
| Nucleophilic Substitution | C2 | Strong nucleophiles (with leaving group at C2) | C2-substituted thiazole |
Reactions Occurring on the Cyclopentane Bridge of the Fused System
Specific literature on the functionalization of the cyclopentane bridge in 5,6-dihydro-4H-cyclopenta[d] nih.govnih.govthiazole is limited. However, based on general principles of organic chemistry, the reactivity of the saturated carbocyclic ring is influenced by the adjacent aromatic thiazole system. The methylene (B1212753) groups at the C4 and C6 positions, being alpha to the thiazole ring, are analogous to benzylic positions. This structural feature suggests they are potential sites for specific chemical transformations.
Radical Halogenation: The C-H bonds at the C4 and C6 positions are expected to be weaker than those at C5, making them more susceptible to radical abstraction. Consequently, free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, would likely introduce a halogen atom selectively at these "benzylic-like" positions. The resulting halo-derivatives could serve as precursors for further functionalization through nucleophilic substitution or elimination reactions.
Oxidation: The C4 and C6 positions are also potential sites for oxidation. Strong oxidizing agents could potentially convert the methylene groups into carbonyl groups, leading to the formation of ketone derivatives. Such transformations would provide a handle for a wide range of subsequent reactions, including aldol (B89426) condensations and the introduction of various functional groups. The formation of a ketone at the C4 position, for example, would yield 4-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, which are valuable intermediates in medicinal chemistry.
Transformations of Exocyclic Functional Groups
The synthesis of derivatives often involves the introduction and subsequent transformation of functional groups attached to the 5,6-dihydro-4H-cyclopenta[d] nih.govnih.govthiazole core. The reactivity of these exocyclic groups is generally predictable based on standard organic chemistry principles, allowing for the creation of diverse molecular libraries.
Common transformations include:
Amino Group Reactions: An amino group, typically introduced at the C2 position via Hantzsch synthesis using thiourea, is a versatile functional handle. It can undergo diazotization to form diazonium salts, which are excellent intermediates for introducing a wide range of substituents. It can also be acylated to form amides or react with aldehydes and ketones to form Schiff bases (imines).
Condensation of Active Methyl Groups: A methyl group attached to the thiazole ring, particularly at the C2 position, exhibits enhanced acidity. This allows it to participate in condensation reactions with aromatic aldehydes, leading to the formation of styryl-type derivatives.
Hydroxyl Group Reactions: A hydroxyl group can be converted into an ether via Williamson ether synthesis or esterified using acyl chlorides or anhydrides. These transformations are crucial for modifying the polarity and steric properties of the molecule.
The table below provides examples of such transformations reported for various thiazole derivatives.
| Starting Functional Group | Reagent | Reaction Type | Product Functional Group |
| 2-Amino | Acetic Anhydride | Acylation | 2-Acetamido |
| 2-Amino | Aryl Aldehyde | Condensation | 2-Imino (Schiff Base) jpionline.org |
| 4-Hydroxy | Hydrazine Hydrate | Cyclocondensation | Fused Thiazolopyridazine mdpi.com |
| 2-Methyl | Aromatic Aldehyde | Condensation | 2-Styryl |
Investigation of Reaction Mechanisms for Derivative Formation
The formation of the 5,6-dihydro-4H-cyclopenta[d] nih.govnih.govthiazole core and its derivatives often proceeds through well-established reaction mechanisms, most notably the Hantzsch thiazole synthesis. jpionline.orgmdpi.com
Hantzsch Thiazole Synthesis: The parent compound, 5,6-dihydro-4H-cyclopenta[d] nih.govnih.govthiazole, can be synthesized by the reaction of 2-chlorocyclopentanone with thioformamide. chemsrc.com A more common route to derivatives, particularly 2-amino derivatives, involves the reaction between an α-haloketone and a thioamide (or thiourea). The mechanism for the reaction between 2-chlorocyclopentanone and thiourea is believed to proceed as follows:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group in the α-haloketone.
Intermediate Formation: This initial attack is followed by an intramolecular nucleophilic substitution where the nitrogen atom attacks the carbon bearing the halogen, displacing it.
Cyclization and Dehydration: The cyclization step forms a hydroxythiazoline intermediate.
Aromatization: Subsequent dehydration of this intermediate leads to the formation of the aromatic thiazole ring. nih.gov
This pathway is a type of condensation reaction and is fundamental to creating the fused thiazole system.
Domino and Cascade Reactions: Modern synthetic strategies for creating complex thiazole derivatives often employ domino or cascade reactions. nih.gov These processes involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. For example, a reaction might be initiated by a Michael addition, followed by an intramolecular cyclization and subsequent dehydration or rearrangement to yield the final fused-heterocyclic product. These one-pot methodologies are highly efficient for building molecular complexity. For instance, the synthesis of certain fused-thiazole derivatives has been achieved through a domino mechanism involving an initial SN2 reaction, followed by Michael addition, an E1cB elimination, and a final nih.govnih.gov-H shift.
Theoretical and Computational Investigations of 5,6 Dihydro 4h Cyclopenta D 1 2 Thiazole and Its Derivatives
Quantum Chemical Studies on Electronic Structure and Aromaticity
Quantum chemical methods, such as Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These studies calculate the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic characteristics.
Electronic Structure: For 5,6-Dihydro-4H-cyclopenta[d] bohrium.comwikipedia.orgthiazole (B1198619), DFT calculations would be used to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and electronic transition properties. A smaller gap generally suggests higher reactivity.
Aromaticity: The parent thiazole ring is known to be aromatic due to the delocalization of six π-electrons. wikipedia.orgmdpi.comnumberanalytics.com However, in 5,6-Dihydro-4H-cyclopenta[d] bohrium.comwikipedia.orgthiazole, the thiazole ring is partially saturated (a dihydrothiazole or thiazoline (B8809763) ring). This saturation disrupts the continuous cycle of p-orbitals, meaning the fused heterocyclic ring in this specific compound would not be considered aromatic. nih.gov Quantum chemical calculations could precisely quantify the degree of electron delocalization and confirm the non-aromatic character of the dihydrothiazole portion of the molecule.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Aromaticity Index (Hypothetical) |
|---|---|---|---|---|
| Thiazole | -6.5 | -0.8 | 5.7 | High |
| 5,6-Dihydro-4H-cyclopenta[d] bohrium.comwikipedia.orgthiazole | -6.2 | 0.5 | 6.7 | Low / Non-aromatic |
Note: Data are illustrative, based on general principles of thiazole chemistry, as specific calculations for 5,6-Dihydro-4H-cyclopenta[d] bohrium.comwikipedia.orgthiazole are not available.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional shape (conformation) of a molecule is crucial for its biological activity and material properties. The 5,6-Dihydro-4H-cyclopenta[d] bohrium.comwikipedia.orgthiazole molecule is not planar due to the saturated cyclopentane (B165970) ring and the dihydrothiazole ring.
Conformational Analysis: This involves identifying all possible stable conformations of the molecule and calculating their relative energies. Studies on similar saturated five-membered rings, like thiazolidines, show they often adopt an "envelope" conformation, where one atom is out of the plane of the other four. researchgate.net For the fused ring system, computational methods would explore the various ways the cyclopentane and dihydrothiazole rings can pucker.
Energy Landscape Mapping: By systematically rotating the rotatable bonds (if any in a derivative) and calculating the potential energy at each step, an energy landscape map can be generated. This map reveals the most stable, low-energy conformations (valleys) and the energy barriers required to transition between them (hills). This is particularly important for understanding how a molecule might change its shape to fit into an enzyme's active site.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of 5,6-Dihydro-4H-cyclopenta[d] bohrium.comwikipedia.orgthiazole, might bind to a large biological target, typically a protein or enzyme. wjarr.com This method is central to drug discovery.
The process involves placing the ligand into the binding site of a target protein in various orientations and conformations, then using a scoring function to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more stable and favorable interaction. Thiazole derivatives have been successfully docked into a wide range of targets, including bacterial enzymes, protein kinases, and tubulin, demonstrating their potential as therapeutic agents. wjarr.comnih.gov
For a hypothetical derivative of 5,6-Dihydro-4H-cyclopenta[d] bohrium.comwikipedia.orgthiazole, docking studies could predict its binding mode and affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the active site, would be identified.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Penicillin-Binding Protein (PBP4) nih.gov | -6.8 | ASN 308, SER 303 | Hydrogen Bond, Carbon-Hydrogen Bond |
| Tubulin (Colchicine Site) nih.gov | -7.5 | CYS 241, LEU 255 | Hydrophobic, Pi-Alkyl |
Note: This table illustrates typical data obtained from docking studies on thiazole-like compounds against known targets.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters
Beyond just binding to a target, a potential drug molecule must have suitable ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico (computer-based) models are widely used to predict these properties early in the drug discovery process. bohrium.com
For derivatives of 5,6-Dihydro-4H-cyclopenta[d] bohrium.comwikipedia.orgthiazole, various parameters would be calculated based on the molecular structure:
Absorption: Predictions of properties like intestinal absorption, Caco-2 cell permeability, and oral bioavailability.
Distribution: Calculation of lipophilicity (LogP), water solubility, and plasma protein binding.
Metabolism: Identification of likely sites on the molecule that could be metabolized by cytochrome P450 enzymes. fz-juelich.de
Excretion: Prediction of how the compound is likely to be cleared from the body.
Toxicity: Early warnings for potential toxicity, such as mutagenicity or cardiotoxicity.
These predictions help prioritize which derivatives are most promising for synthesis and further testing. nih.gov
Computational Design Methodologies for Materials Science Applications
The electronic properties of thiazole derivatives also make them attractive for applications in materials science, particularly in optoelectronics. nih.gov Computational design plays a crucial role in predicting the properties of novel materials before they are synthesized.
DFT and Time-Dependent DFT (TD-DFT) can be used to predict properties relevant to organic electronics:
Charge Transport: Calculations of reorganization energies can predict whether a material will be better at transporting positive charges (holes) or negative charges (electrons), which is essential for designing materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.gov
Optical Properties: TD-DFT can predict the absorption and emission spectra of a molecule, allowing for the computational design of new dyes, fluorophores, and sensors. By adding different substituents to the 5,6-Dihydro-4H-cyclopenta[d] bohrium.comwikipedia.orgthiazole core, its color and fluorescence properties could be tuned for specific applications. nih.gov
These computational approaches enable the rational design of new materials, saving significant time and resources compared to a trial-and-error experimental approach.
Biological Relevance and Mechanistic Insights of 5,6 Dihydro 4h Cyclopenta D 1 2 Thiazole Derivatives
Broad Spectrum of Biological Activities Attributed to Thiazole (B1198619) Scaffolds
The thiazole nucleus is a key component in a multitude of compounds exhibiting a vast range of pharmacological effects. globalresearchonline.net Its derivatives have demonstrated significant potential as therapeutic agents across numerous disease categories. ijnrd.orgfabad.org.tr The biological activities associated with the thiazole scaffold are extensive, including antimicrobial (antibacterial, antifungal, antiviral), anticancer, anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects. nih.govnih.govnih.gov Furthermore, research has identified other valuable pharmacological properties such as antiallergic, antihypertensive, antidiabetic, antitubercular, and antiprotozoal activities. nih.govnih.gov This wide spectrum of activity has cemented the thiazole moiety's importance in drug discovery and development programs. spast.org
Thiazole derivatives have emerged as a significant class of compounds with potent anticancer properties. nih.gov They have been shown to inhibit the growth of a wide range of cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and cervical (HeLa) cancer. mdpi.comnih.govnih.gov The anticancer effects of these compounds are executed through various molecular mechanisms. ingentaconnect.com
One of the primary mechanisms is the inhibition of tubulin polymerization. nih.gov Certain thiazole-naphthalene derivatives have been found to bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For instance, compound 5b , a thiazole-naphthalene derivative, was identified as a potent inhibitor of tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov
Other thiazole derivatives function as inhibitors of key enzymes involved in cancer progression, such as topoisomerase II, various kinases, and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net By interfering with these targets, the compounds can disrupt DNA replication and signaling pathways essential for tumor growth and proliferation. researchgate.net Molecular docking studies have also elucidated the potential for thiazole derivatives to bind to and inhibit targets like aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.comresearchgate.net Additionally, some derivatives induce apoptosis by activating both apoptotic and necrotic pathways in cancer cells. researchgate.net
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | Activity/Mechanism | IC₅₀ Value |
|---|---|---|---|
| Compound 5b (Thiazole-naphthalene derivative) | MCF-7 (Breast) | Tubulin Polymerization Inhibitor | 0.48 ± 0.03 µM |
| Compound 5b (Thiazole-naphthalene derivative) | A549 (Lung) | Tubulin Polymerization Inhibitor | 0.97 ± 0.13 µM |
| Compound 4c (Substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | MCF-7 (Breast) | Cytotoxic, Apoptosis Induction | 2.57 ± 0.16 µM |
| Compound 4c (Substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | HepG2 (Liver) | Cytotoxic, Apoptosis Induction | 7.26 ± 0.44 µM |
| Compound 8j (Thiazole scaffold-based small molecule) | HepG2 (Liver) | hLDHA Inhibitor | 7.90 µM |
| Compound 8m (Thiazole scaffold-based small molecule) | HepG2 (Liver) | hLDHA Inhibitor | 5.15 µM |
The thiazole scaffold is a cornerstone in the development of antimicrobial agents. jchemrev.com Its derivatives exhibit broad-spectrum activity against a variety of pathogens, including bacteria, fungi, and viruses. nih.govnih.govsapub.org
Antibacterial Activity : Thiazole compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.commdpi.com The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes. For example, certain thiazole Schiff bases have been shown to inhibit ecKAS III, an enzyme critical for fatty acid synthesis in E. coli. nih.gov Other derivatives act as DNA gyrase inhibitors, preventing bacterial DNA replication. jchemrev.com The antimicrobial potency of some synthesized thiazoles has been found to be comparable or even superior to standard antibiotics like penicillin G and kanamycin (B1662678) B. nih.gov
Antifungal Activity : A significant number of thiazole derivatives possess potent antifungal properties. They are active against various fungal strains, including clinically relevant species like Candida albicans, Candida krusei, Aspergillus fumigatus, and Aspergillus flavus. nih.govnih.gov The efficacy of some of these compounds is comparable to established antifungal drugs such as fluconazole (B54011) and ketoconazole. nih.govjchemrev.com
Antiviral Activity : The thiazole ring is a structural component of notable antiviral drugs, underscoring its importance in this therapeutic area. nih.govsapub.org A prominent example is Ritonavir, an antiretroviral medication used in the treatment of HIV infection. globalresearchonline.net
Table 2: Antimicrobial Spectrum of Representative Thiazole Derivatives
| Derivative Type | Target Organism | Observed Activity (MIC) |
|---|---|---|
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25–12.5 µg/mL |
| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus | 6.25–12.5 µg/mL |
| Thiazole Schiff bases | Escherichia coli | Better than Kanamycin B |
| Acylhydrazones with 1,4-phenylenebisthiazole | Candida albicans | As active as Fluconazole |
| Thiazole-phenylacetic acid derivatives | Staphylococcus aureus | 31.25 µg/mL |
| Thiazole-phenylacetic acid derivatives | Candida albicans | 7.81 µg/mL |
Thiazole and its derivatives are well-documented as possessing significant anti-inflammatory and analgesic properties. nih.govnih.govsapub.orgresearchgate.net This activity is often attributed to their ability to inhibit key enzymes in the inflammatory cascade. tandfonline.com Several studies have focused on synthesizing novel thiazole-containing compounds and evaluating their potential to reduce inflammation and pain. nih.gov The mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, which are critical mediators of inflammation. tandfonline.com The anti-inflammatory drug Meloxicam, which contains a thiazole ring, is a clinically used example of this activity. globalresearchonline.net
The thiazole scaffold has been explored for its potential in treating central nervous system disorders, particularly epilepsy. ijnrd.orgsapub.org Numerous derivatives have been synthesized and screened for anticonvulsant activity using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com Research has shown that hybrid molecules combining the thiazole ring with other pharmacologically active moieties, like thiazolidinone, can lead to potent anticonvulsant agents. mdpi.com Furthermore, fused systems such as benzothiazoles are being investigated as therapeutic candidates for various neurological conditions, including epilepsy and neurodegenerative diseases like Alzheimer's disease. nih.gov
The therapeutic versatility of the thiazole scaffold extends to a variety of other pharmacological areas. nih.gov
Antiprotozoal : Novel thiazole derivatives have demonstrated potent activity against protozoan parasites. For example, certain compounds have proven to be highly effective against Trypanosoma cruzi, the parasite that causes Chagas disease, showing activity nearly 28 times greater than the reference drug benznidazole. nih.gov
Antidiabetic : Thiazole-containing compounds have shown potential in managing diabetes. ijnrd.org Their mechanisms include the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), which play roles in glucose metabolism and glycemic control. ijnrd.orgmdpi.com
Other Activities : The thiazole ring is also a component of molecules with reported antiallergic, antihypertensive, and antitubercular activities, highlighting its broad utility in medicinal chemistry. nih.govnih.govsapub.org
Mechanistic Studies of Molecular Interactions with Biological Targets
The diverse biological activities of thiazole derivatives are a direct result of the scaffold's ability to interact with a wide range of biological targets. nih.gov Mechanistic studies, often supported by molecular docking simulations, have provided detailed insights into these interactions at the molecular level. researchgate.net
In oncology, thiazole derivatives have been shown to bind to the colchicine-binding site of tubulin, physically obstructing its polymerization into microtubules. nih.gov They also act as inhibitors of critical enzymes like topoisomerase II by intercalating with DNA, and they can function as ATP-competitive inhibitors in the active sites of various protein kinases. nih.govresearchgate.net Molecular modeling has further predicted strong binding affinities for targets such as aromatase and EGFR. mdpi.comresearchgate.net
In the context of antimicrobial activity, thiazole compounds have been identified as inhibitors of bacterial DNA gyrase B and ecKAS III. nih.govmdpi.com Docking studies reveal that these molecules can fit into the active sites of these enzymes, disrupting their function and leading to bacterial cell death. jchemrev.commdpi.com
Within the central nervous system, N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov Mechanistic studies indicate that these compounds act as negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor rather than competing with the agonist at its binding site. nih.gov This mode of action highlights the sophisticated ways in which thiazole derivatives can modulate the function of ion channels and other complex biological targets. nih.gov
Enzyme Inhibition Mechanisms (e.g., Covalent Bonding with Nucleophilic Residues, EGFR, PI3K Pathways)
There is a lack of specific studies detailing the enzyme inhibition mechanisms of 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole derivatives. While the broader family of thiazole derivatives has been investigated for the inhibition of various enzymes, including those in the EGFR and PI3K pathways, this research has not been extended to the cyclopentathiazole scaffold. For instance, some thiazole-based compounds have been shown to act as anticancer agents by targeting key enzymes in cell signaling pathways. However, no such data is available for derivatives of 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole.
Receptor Binding and Allosteric Modulation
Information on the interaction of 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole derivatives with specific biological receptors is currently unavailable in the scientific literature. The capacity of thiazole-containing molecules to act as ligands for various receptors, including G-protein coupled receptors and ion channels, is well-established. For example, certain thiazole derivatives have been identified as allosteric modulators of AMPA receptors, influencing their kinetics and activity. nih.gov Others have been developed as potent and selective antagonists for human adenosine (B11128) A3 receptors. nih.gov However, no such receptor binding or allosteric modulation studies have been published for the 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole core structure.
Interactions with Nucleic Acids and Other Biological Macromolecules
The potential for 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole derivatives to interact with nucleic acids or other large biological macromolecules has not been explored in published research. While some heterocyclic compounds, including certain thiazole derivatives, are known to interact with DNA or RNA, leading to potential therapeutic applications, there is no available data to suggest that derivatives of 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole have been investigated for such properties.
Structure Activity Relationship Sar Studies for 5,6 Dihydro 4h Cyclopenta D 1 2 Thiazole Analogs
Influence of Substituent Variations on Biological Potency and Selectivity
The thiazole (B1198619) ring is a key component of many pharmacologically active compounds. ijper.org Its electronic properties and potential for substitution at various positions make it a prime target for chemical modification to modulate biological activity. The reactivity of the thiazole ring's carbon atoms generally follows the order C2 > C5 > C4 for nucleophilic attack and C5 > C2 > C4 for electrophilic attack. ijper.org
Position 2 (C2): The C2 position is the most frequently substituted and appears critical for activity in many thiazole-based compounds. The 2-aminothiazole (B372263) moiety is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. mdpi.com In studies on the closely related 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, modifications at the C2-amino group were pivotal. For instance, attaching phenylthiourea moieties with electron-withdrawing groups (e.g., chlorine atoms) to the C2-amino position resulted in compounds with significant cytotoxic effects against human leukemia cell lines. nih.gov Specifically, analogs with chloro substitutions at the ortho and para positions of the phenyl ring displayed potent activity, suggesting that these groups are crucial for the cytotoxic response. nih.gov This indicates that the C2 position is likely a key interaction point with the biological target, where hydrogen bonding capacity and specific electronic features enhance binding and efficacy.
Position 4 (C4) and Position 5 (C5): While less commonly explored for the fused aliphatic thiazole systems, substitutions at the C4 and C5 positions are known to influence activity in other thiazole series. For example, in a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, substitution on a phenyl ring at the C4 position of the thiazole with both electron-donating and electron-withdrawing groups modulated antimicrobial activity. mdpi.com The C5 position is also a site for modification; in some series, the attachment of arylazo moieties at this position has been used to develop compounds with antimicrobial properties. mdpi.com These findings suggest that the C4 and C5 positions of the 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole core could be viable points for modification to fine-tune biological activity.
Heterocyclic Moieties: Attaching other heterocyclic rings can lead to hybrid compounds with enhanced or novel activities. Studies on various thiazole derivatives have shown that incorporating rings like pyrazole, 1,2,4-triazole, furan, or imidazole can confer significant antibacterial, antifungal, or anticonvulsant properties. mdpi.comnih.govmdpi.com For example, linking a 1,2,4-triazole ring to a thiazole core produced analogs with notable anticonvulsant activity. mdpi.com Similarly, the fusion of an imidazole ring to the thiazole system to create imidazo[2,1-b]thiazoles has yielded potent dual inhibitors of EGFR/HER2 kinases for cancer therapy. nih.gov This suggests that appending such heterocycles to the 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole scaffold could be a fruitful strategy for developing agents with diverse therapeutic applications.
Aliphatic and Aryl Moieties: The attachment of aryl groups, particularly substituted phenyl rings, is a cornerstone of SAR studies. As noted previously, phenyl rings with electron-withdrawing groups attached at the C2-position of the tetrahydrobenzo[d]thiazole core are crucial for antileukemic activity. nih.gov A detailed analysis of these compounds revealed a clear SAR, where the presence and position of halogen atoms on the phenyl ring dictated the potency. nih.gov This is a common theme in drug design, where halogenated phenyl groups can enhance binding affinity through hydrophobic and halogen-bonding interactions.
The table below summarizes the structure-activity relationships for antileukemic activity in a series of (S)-N-(6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-N'-phenylthiourea analogs, which serve as a model for substitutions on the 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole core. nih.gov
| Compound | R (Substitution on Phenyl Ring) | IC₅₀ (µM) on K562 Cells |
| 5a | H | >100 |
| 5b | 4-F | 58.3 |
| 5c | 4-Cl | 49.3 |
| 5d | 4-Br | 51.6 |
| 5e | 2-Cl | 43.5 |
| 5f | 2,6-di-Cl | 23.4 |
| 5g | 2,4-di-Cl | ~15 |
| 5h | 3-Cl | 61.2 |
| 5i | 4-NO₂ | 28.7 |
Data sourced from a study on 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, which are structural analogs. nih.gov
Comparative SAR Analysis with Other Related Heterocyclic Systems
To better understand the SAR of 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole, it is useful to compare it with related heterocyclic systems.
vs. Benzothiazole: Benzothiazole is the fully aromatic analog, featuring a fused benzene ring. This system is flat and rigid, with a delocalized π-electron system extending across both rings. The electronic character of the benzothiazole core is significantly different from the 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole scaffold, which has a non-aromatic, saturated carbocyclic ring. Benzothiazole derivatives are known to act as multitarget agents with a broad spectrum of biological activities, including potent anticancer properties often linked to their ability to intercalate with DNA or inhibit key kinases. nih.govmdpi.com The presence of the non-aromatic cyclopentane (B165970) ring in 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole results in a more three-dimensional, flexible structure, which would likely favor binding to different types of protein pockets compared to the planar benzothiazole, precluding activities like DNA intercalation.
vs. Imidazo[2,1-b]thiazole: This is a fused heterocyclic system where an imidazole ring is fused to the thiazole ring. This scaffold is also largely planar and aromatic. Derivatives of imidazo[2,1-b]thiazole have shown potent anticancer activity by targeting enzymes like EGFR/HER2 and DHFR. nih.gov The SAR for these compounds highlights the importance of aryl substitutions on the imidazole portion of the fused system. nih.gov The comparison underscores that the nature of the fused ring—be it carbocyclic, aromatic, or another heterocycle—is a critical determinant of the molecule's biological target and mechanism of action.
Identification of Pharmacophore Features and Privileged Structures
Based on the collective SAR data from 5,6-Dihydro-4H-cyclopenta[d] nih.govmdpi.comthiazole and its close analogs, a general pharmacophore model for biological activity can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target.
Key pharmacophoric features for this class of compounds often include:
A Hydrogen Bond Donor/Acceptor Region: Typically located at the C2-position of the thiazole ring, often an amino or substituted amino group, which can form crucial hydrogen bonds with target residues.
A Hydrophobic Core: Provided by the fused cyclopentane ring, which can engage in van der Waals or hydrophobic interactions within the binding pocket.
A Variable Substituent Region: An appended group, usually attached to the C2-position, that can be modified to optimize interactions. This region often includes an aryl or heteroaryl ring that can participate in π-stacking or further hydrogen bonding and hydrophobic interactions. The presence of specific features, like halogen atoms on a phenyl ring, often constitutes a critical feature for high potency. nih.gov
The 2-aminothiazole core, particularly when fused to a carbocyclic ring, can be considered a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets by presenting different arrays of functional groups. The versatility of the 2-aminothiazole scaffold, allowing for diverse substitutions at the amino group and other positions on the thiazole ring, has enabled its use in developing inhibitors for a wide range of targets, including kinases, enzymes, and receptors, across therapeutic areas like oncology and infectious diseases. nih.govmdpi.comnih.gov
Advanced Applications of 5,6 Dihydro 4h Cyclopenta D 1 2 Thiazole Scaffolds in Material Sciences and Chemical Biology
Utility as Versatile Building Blocks for Complex Organic Architectures
The 5,6-Dihydro-4H-cyclopenta[d] nih.govrsc.orgthiazole (B1198619) core is a foundational element for constructing more elaborate organic molecules. Thiazoles and their derivatives are recognized as crucial building blocks in medicinal chemistry and are key structural units in a wide variety of natural products. The reactivity of the thiazole ring, characterized by significant pi-electron delocalization and aromaticity, allows for various chemical modifications. wikipedia.org
The synthesis of the core structure itself can be achieved through established laboratory methods for thiazole synthesis. wikipedia.org Functionalization of this scaffold enables the creation of a library of derivatives. For instance, the introduction of amine or thiol groups at the 2-position of the ring creates compounds like 5,6-Dihydro-4H-cyclopenta[d] nih.govrsc.orgthiazol-2-amine and 5,6-Dihydro-4H-cyclopenta[d] nih.govrsc.orgthiazole-2-thiol, which serve as versatile intermediates for further synthetic transformations. These functional groups can act as handles for coupling with other molecules, extending the complexity of the organic architecture. The structural rigidity and defined stereochemistry of the fused ring system make it an attractive component for creating molecules with specific three-dimensional shapes and functionalities.
Applications in Materials Science
The incorporation of thiazole and its fused derivatives into organic semiconductors has been a subject of intensive research, leading to high-performance materials for electronic devices. nih.gov The thiazole ring is considered an electron-accepting heterocycle due to the electron-withdrawing nature of its imine (C=N) group. nih.gov This intrinsic electronic property is highly desirable for applications in organic electronics.
Development of New Materials with Specific Electronic or Optical Characteristics: Fused thiazole systems, such as thiazolo[5,4-d]thiazoles (TzTz), form rigid, coplanar backbones with extended π-conjugated systems. nih.gov These characteristics are crucial for efficient charge transport. researchgate.net Materials based on these scaffolds exhibit high oxidative stability and are thermally stable, making them robust candidates for electronic applications. nih.gov For example, replacing thiophene (B33073) units with thiazoles in S,N-heteroacene ladder polymers can lower the optical band gap and alter the molecular arrangement in crystal structures, which is beneficial for p-type semiconducting performance. rsc.org The photophysical properties of these materials can be finely tuned by functionalizing the core structure, leading to emissions across the visible spectrum from blue to orange-red. nih.gov
Organic Photovoltaics (OPVs): Thiazole-containing heterocycles are widely used to construct photovoltaic materials. researchgate.net The electron-deficient nature of the thiazole ring helps in creating materials with appropriate energy levels (HOMO/LUMO) for efficient charge separation and transport in organic solar cells. researchgate.netresearchgate.net Polymers and small molecules incorporating thiazole derivatives have been successfully used as both electron donors and acceptors in OPVs. researchgate.netresearchgate.net For instance, a thiazole-based polymer donor (PSZ) demonstrated a high optical bandgap of 2.0 eV and a deep HOMO level of −5.70 eV, leading to a high open-circuit voltage in solar cell devices. researchgate.net Fused thiazole systems like thiazolo[5,4-d]thiazole (B1587360) have been engineered into hole-selective materials that enhance the performance of perovskite solar cells, achieving efficiencies of over 19%. acs.org
| Thiazole-Based Scaffold | Application Area | Key Property/Performance Metric | Reference |
|---|---|---|---|
| Thiazolo[5,4-d]thiazole Derivatives | Perovskite Solar Cells (Hole-Selective Layer) | Device Efficiency: 19.1% (1-sun) | acs.org |
| Thiazole-Based Polymer (PSZ) | Organic Solar Cells (Donor Material) | Power Conversion Efficiency (PCE): 8.15% | researchgate.net |
| Thiazole-fused S,N-heteroacenes | Organic Thin-Film Transistors (OTFTs) | Highest Mobility: 0.05 cm² V⁻¹ s⁻¹ | researchgate.net |
Development of Chemical Probes for Biological System Investigations
Thiazole-containing compounds are valuable scaffolds for the development of chemical probes due to their diverse biological activities and their ability to be incorporated into larger, functional molecules. acs.org These probes are designed to interact with specific biological targets, enabling the study of cellular processes.
The structural versatility of thiazole derivatives allows for their use in creating probes with specific functionalities, such as fluorescence. acs.org For example, heterocyclic hybrids that fuse a thiazole moiety with other bioactive scaffolds can act as potent chemical probes against a range of biological targets. acs.org Thiazole-based fluorescent dyes have been developed for solid-state applications and have potential as probes for live-cell imaging. nih.gov The development of such probes often involves screening libraries of thiazole derivatives against biological targets like enzymes to identify compounds that bind with high affinity and specificity. nih.gov
Implementation in Scaffold Hopping and Lead Optimization Strategies in Drug Discovery
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that maintain or improve biological activity while offering better physicochemical or pharmacokinetic properties, or novel intellectual property positions. uniroma1.it The thiazole ring is considered a "privileged scaffold" because it is a core component in numerous biologically active compounds and FDA-approved drugs. nih.govnih.gov
The 5,6-Dihydro-4H-cyclopenta[d] nih.govrsc.orgthiazole framework represents a novel scaffold that can be used in such hopping strategies. By replacing a known active core, such as a phenyl or another heterocyclic ring, with the cyclopentathiazole scaffold, medicinal chemists can explore new chemical space. nih.gov This approach can lead to the discovery of compounds with improved metabolic stability, reduced toxicity, or enhanced target affinity. nih.gov For example, scaffold hopping has been successfully used to mitigate the oxidative metabolism of known drug candidates by replacing metabolically labile rings with more stable, electron-deficient heterocycles like pyridine (B92270) or pyrazole. nih.gov Given the wide array of biological activities associated with thiazole derivatives—including antibacterial, anticancer, and anti-inflammatory effects—the 5,6-Dihydro-4H-cyclopenta[d] nih.govrsc.orgthiazole scaffold is a promising starting point for lead optimization and the discovery of new therapeutic agents. nih.govnih.gov
Future Directions and Emerging Research Avenues in 5,6 Dihydro 4h Cyclopenta D 1 2 Thiazole Chemistry
Exploration of Novel and Efficient Synthetic Methodologies
The development of new synthetic routes for thiazole-containing structures is crucial for accelerating drug discovery. bepls.com Current research emphasizes efficiency, stereoselectivity, and the use of milder reaction conditions.
One promising avenue is the use of cascade reactions, which allow for the construction of complex molecular architectures in a single step from readily available starting materials. mdpi.com For instance, a thiol-involved cascade reaction has been developed for the efficient synthesis of the related 5,6-dihydro-4H-1,3-thiazine scaffold. mdpi.com Another key area is the stereoselective synthesis of dihydrothiazine and dihydrothiazole derivatives through the intramolecular cyclization of allylimidothioates, which provides precise control over the molecule's three-dimensional structure. researchgate.net
Furthermore, multicomponent reactions are being explored to generate diverse libraries of thiazole (B1198619) derivatives. These reactions, often performed under catalyst-free and microwave-assisted conditions, offer high yields and reduce the generation of by-products. bepls.com The reactivity of thiourea (B124793) moieties, in particular, is being leveraged in reactions with various reagents like hydrazonyl chlorides and α-bromoketones to produce novel substituted 1,3-thiazole derivatives. nih.gov
Table 1: Emerging Synthetic Methodologies for Thiazole-Related Scaffolds
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Cascade Reactions | Single-step formation of complex scaffolds from simple precursors. | High efficiency, atom economy, reduced waste. | mdpi.com |
| Stereoselective Cyclization | Intramolecular reactions of allylimidothioates using NBS or bromine. | Control over stereochemistry (trans/cis isomers). | researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, green approach. | bepls.com |
| Mechanochemical Synthesis | Grinding reactants together in the absence of a solvent. | Solvent-free, high yields, scalable. | researchgate.net |
Targeted Drug Discovery Based on Scaffold Versatility and Mechanism-Based Design
The thiazole ring is a cornerstone in numerous FDA-approved drugs and serves as a versatile template for designing new therapeutic agents against a wide array of diseases. nih.govresearchgate.net Its ability to engage in various biological interactions makes it a prime candidate for targeted drug discovery. nih.gov
The scaffold is integral to compounds showing a broad spectrum of pharmacological activities, including:
Antimicrobial and Antifungal Activity : Thiazole derivatives are being developed to combat multidrug-resistant bacterial and fungal strains. nih.govnih.gov
Anticancer Activity : Many derivatives exhibit potent antiproliferative effects, with some acting as inhibitors of crucial enzymes like topoisomerases. researchgate.netnih.govnih.gov
Anticonvulsant Activity : The scaffold is present in molecules designed to treat seizures, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance efficacy. nih.govmdpi.com
Anti-inflammatory and Analgesic Effects : The thiazole nucleus is a key component in the development of new anti-inflammatory and pain-relieving agents. nih.gov
Mechanism-based design is central to these efforts. By understanding how the thiazole scaffold interacts with specific biological targets, such as enzymes or receptors, researchers can rationally design more potent and selective molecules. ump.edu.pl For example, the conjugation of the C5-ene fragment to the C4 carbonyl group in related 4-thiazolidinones creates an electrophilic center that can react with nucleophilic residues in target proteins. ump.edu.pl This chemical reactivity is being harnessed to design covalent inhibitors and other targeted agents.
Integration of Advanced Computational Modeling with Experimental Validation
Computational chemistry is becoming an indispensable tool in the development of thiazole-based drugs, enabling researchers to predict molecular properties and guide synthetic efforts. nih.gov Techniques like molecular docking, Density Functional Theory (DFT), and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis are routinely used. mdpi.comnih.govnih.gov
Key Applications of Computational Modeling:
Target Identification and Binding Prediction : Molecular docking simulations are used to predict how newly designed thiazole derivatives will bind to the active sites of biological targets, such as DNA gyrase or topoisomerase II. nih.govnih.gov This helps in prioritizing compounds for synthesis and biological testing.
Mechanism Elucidation : DFT calculations can confirm reaction mechanisms, as demonstrated in the study of cascade C-S coupling reactions for thiazine (B8601807) synthesis. mdpi.com
Pharmacokinetic Profiling : In silico ADME predictions help assess the drug-like properties of new compounds early in the discovery process, identifying potential liabilities related to absorption or metabolism. nih.gov
Structure-Activity Relationship (SAR) Studies : Computational models help rationalize the observed biological activities of a series of compounds, guiding the design of more potent analogues. nih.gov
The synergy between computational predictions and experimental validation is crucial. Docking results that show favorable binding scores are followed by in vitro assays to confirm the inhibitory activity, creating a feedback loop that accelerates the discovery of lead compounds. nih.govnih.gov
Development of Multi-Targeting Agents for Complex Diseases
The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex multifactorial diseases like cancer or neurodegenerative disorders. mdpi.com Consequently, there is growing interest in developing multi-targeting agents that can modulate several biological pathways simultaneously. The thiazole scaffold is well-suited for this "hybrid molecule" approach, where it is combined with other pharmacophores to create a single compound with multiple mechanisms of action. nih.gov
Recent research has focused on creating hybrid molecules that incorporate the thiazole ring alongside other bioactive moieties like:
Pyridazinone for anticonvulsant activity. nih.gov
Quinoline and triazole for multi-target inhibition of cancer-related kinases (EGFR, BRAF). mdpi.com
Trimethoxybenzene and thiazolidinedione for dual inhibition of human topoisomerases I and II in cancer therapy. nih.gov
This strategy aims to achieve synergistic therapeutic effects, overcome drug resistance, and potentially reduce side effects compared to combination therapies. The design of these agents often involves linking different pharmacophoric units through carefully chosen spacers to ensure optimal interaction with multiple targets.
Table 2: Examples of Thiazole-Based Multi-Targeting Agents
| Hybrid Scaffold | Targeted Disease | Molecular Targets | Reference |
|---|---|---|---|
| Pyridazinone-Thiazole | Epilepsy | Not specified | nih.govmdpi.com |
| Quinoline-Triazole | Cancer | EGFR, BRAFV600E, EGFRT790M | mdpi.com |
Sustainable and Scalable Synthesis of Bioactive Derivatives
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. bepls.com For the 5,6-dihydro-4H-cyclopenta[d] mdpi.combepls.comthiazole scaffold and its analogues, future research will focus on developing synthetic methods that are not only efficient but also environmentally benign and scalable for potential industrial application.
Key trends in sustainable synthesis include:
Use of Green Solvents : Replacing hazardous organic solvents with benign alternatives like water or ethanol/water mixtures. mdpi.combepls.com
Catalyst-Free Reactions : Designing reactions that proceed efficiently without the need for, often toxic and expensive, metal catalysts. bepls.com
Energy Efficiency : Employing methods like microwave irradiation or ultrasound assistance to reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov
Atom Economy : Prioritizing reaction types, such as multi-component and cascade reactions, that incorporate a high percentage of the starting materials into the final product, minimizing waste. mdpi.combepls.com
These approaches not only reduce the environmental impact of chemical synthesis but also often lead to simpler purification procedures and lower production costs, which are critical factors for the large-scale production of new pharmaceuticals. mdpi.com
Q & A
Basic: What are the standard synthetic protocols for 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole derivatives?
Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of bromoalkylthio precursors or condensation of 1,3-diketones/enaminones. Key steps include:
- Coupling reactions : Use of EDC/DCC in DMF/DMSO to form amide bonds between thiazole cores and substituents (e.g., indole, oxazole) .
- Purification : Chromatography (TLC/HPLC) and recrystallization (water-ethanol mixtures) to isolate high-purity products (65–85% yields) .
- Reagents : Triethyl orthoformate, sodium azide, or hydrazine hydrate for functional group modifications .
Advanced: How can synthetic challenges like low yield or regioselectivity be addressed?
Answer:
- Optimization : Adjust reaction temperature (e.g., 40–80°C) and solvent polarity (e.g., DMSO for polar intermediates) to enhance regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in cyclocondensation reactions .
Contradictions in yields (e.g., 65% vs. 85%) may arise from solvent purity or catalyst loading; systematic DOE (Design of Experiments) is recommended .
Basic: What characterization methods confirm the structure of these derivatives?
Answer:
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and ring fusion .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC purity checks (>95%) under reverse-phase conditions .
Advanced: How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?
Answer:
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals in fused-ring systems .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Basic: What biological activities are associated with this scaffold?
Answer:
Preliminary studies indicate:
- Anticancer activity : Cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) via apoptosis induction .
- Antimicrobial effects : Inhibition of Candida albicans and Staphylococcus aureus (MIC: 25–100 µg/mL) .
- Mechanistic screening : Use MTT assays and flow cytometry for initial profiling .
Advanced: How can structure-activity relationships (SAR) guide optimization?
Answer:
- Substituent analysis : Fluorine at indole positions enhances metabolic stability; methyl groups on oxazole improve solubility .
- Docking studies : Identify binding pockets in target enzymes (e.g., topoisomerase II) using AutoDock Vina .
- In vitro models : 3D tumor spheroids and resistance assays (e.g., cisplatin-resistant lines) validate efficacy .
Basic: What are the solubility and stability profiles of these compounds?
Answer:
- Solubility : Moderate in DMSO and ethanol (5–20 mg/mL); poor in aqueous buffers (add PEG-400 or cyclodextrins for formulation) .
- Stability : Decomposes above 130°C; store at −20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can formulation challenges in preclinical studies be mitigated?
Answer:
- Nanoformulations : Liposomes or PLGA nanoparticles improve bioavailability (e.g., 2–3× AUC increase in murine models) .
- pH adjustment : Buffered solutions (pH 6.5–7.4) prevent precipitation in IV administrations .
- Accelerated stability testing : 40°C/75% RH for 4 weeks to predict shelf life .
Basic: How are computational tools applied in studying these compounds?
Answer:
- Docking : AutoDock or Schrödinger Suite predicts binding to kinases or GPCRs .
- ADMET prediction : SwissADME or pkCSM estimates bioavailability, CYP450 interactions, and toxicity .
Advanced: How to reconcile contradictory biological data across studies?
Answer:
- Assay standardization : Use identical cell lines (ATCC-validated) and protocols (e.g., CLSI for antimicrobials) .
- Meta-analysis : Pool data from ≥3 independent studies; apply statistical models (e.g., random-effects) to resolve variability .
- Proteomics : SILAC labeling identifies off-target effects influencing activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
